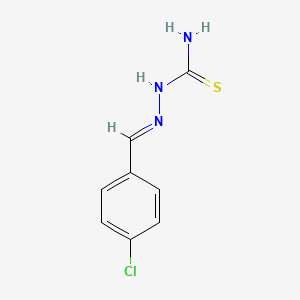

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide

説明

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide is a chemical compound with the molecular formula C8H8ClN3S and a molecular weight of 213.69 . It is an amino acid derivative that can be used as a potential antitubercular drug .

Synthesis Analysis

The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide involves the reaction of 4-Chlorobenzaldehyde and thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide consists of a benzene ring substituted with a chlorine atom and a hydrazine-1-carbothioamide group .Physical And Chemical Properties Analysis

The compound has a melting point of 209°C and a predicted boiling point of 343.4±44.0°C. The predicted density is 1.36±0.1 g/cm3, and the predicted pKa is 11.22±0.70 .科学的研究の応用

Antitubercular Agent

“2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” is an amino acid derivative that can be used as a potential antitubercular agent . It combats tuberculosis bacteria, which could make it a valuable asset in the development of new treatments for this disease .

Urease Inhibitor

This compound has been investigated for its inhibitory action against urease . Ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer, have developed resistance to existing treatments, necessitating the development of new therapies . “2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” could potentially serve as a new line of therapy with anti-urease activity .

Synthesis of Novel Structures

The compound has been used in the synthesis of novel structures, particularly pyridine carboxamide and carbothioamide derivatives . These derivatives have been synthesized via condensation reaction and investigated for their inhibitory action against urease .

Spectral Studies

“2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” has been used in spectral studies . For example, in IR spectra, two weak peaks appear due to secondary amine (NH2), the NHCS group appears with weak intensity, and the medium peak appears (C=N) .

Molecular Docking Studies

The compound has been used in molecular docking studies to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease . This helps in understanding its mode of interaction and could be useful in the design of new drugs .

Kinetic Studies

“2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” has been used in kinetic studies . These studies were performed for the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease .

作用機序

Target of Action

The primary target of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide is believed to be the VEGFR-2 tyrosine kinase . This enzyme plays a crucial role in tumor angiogenesis and metastasis . The compound is also known as an amino acid derivative that can be used as a potential antitubercular drug .

Mode of Action

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide interacts with its target by binding to the active pocket of VEGFR-2 tyrosine kinase . This interaction inhibits the signaling pathway of VEGFR-2, which is essential for tumor angiogenesis and metastasis .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, it disrupts tumor survival, leading to apoptosis and cell cycle arrest in cancer cells .

Pharmacokinetics

It’s noted that the compound has good pharmacokinetic characteristics , which suggests that it may have favorable absorption, distribution, metabolism, and excretion profiles that contribute to its bioavailability.

Result of Action

The compound exhibits significant anticancer effects. It induces apoptosis and causes cell cycle arrest in cancer cells . Additionally, it has been shown to have antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

特性

IUPAC Name |

[(E)-(4-chlorophenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABQYDLGFZXBIK-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5706-80-9 | |

| Record name | NSC8277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

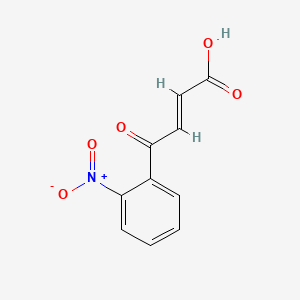

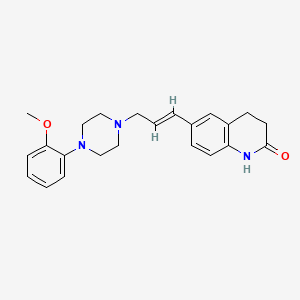

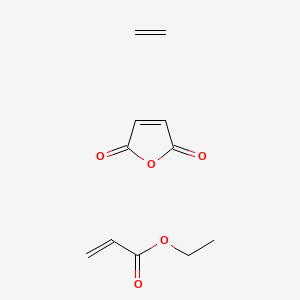

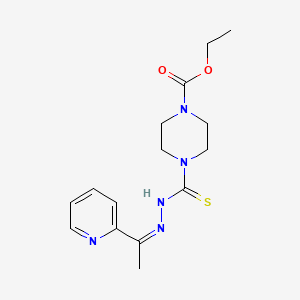

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)

![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)